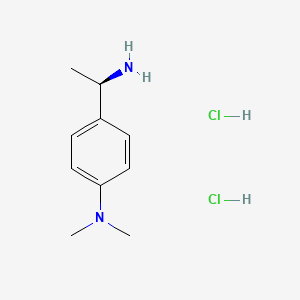

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

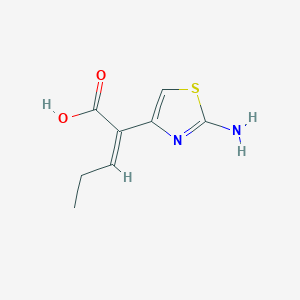

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, commonly referred to as R-4-AED, is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule that is composed of two different enantiomers, this compound and (S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride. R-4-AED has been studied extensively for its potential use in a variety of biochemical and physiological processes. In

Scientific Research Applications

Analytical Chemistry Applications

One primary application of this compound is in the field of analytical chemistry. For instance, the ninhydrin reaction, which involves primary amino groups forming Ruhemann's purple (RP), is a pivotal technique for analyzing amino acids, peptides, and proteins across various scientific domains, including agricultural, biochemical, and clinical sciences (Friedman, 2004). This reaction's adaptability and sensitivity make it indispensable for detecting and quantifying these biomolecules in complex mixtures.

Biochemistry and Molecular Biology

In biochemistry and molecular biology, the study of amino acid radicals within enzymes, such as those observed in ribonucleotide reductase (RNR), highlights the significance of amino acid derivatives in understanding enzyme mechanisms. High-field electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopy have been crucial in identifying and characterizing intermediate radicals, providing insights into enzymatic processes at a molecular level (Lendzian, 2005).

Environmental Sciences

The environmental impact of compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has been extensively studied, with research focusing on its toxicity and mutagenicity. These studies highlight the importance of understanding the ecological consequences of chemical compounds and their derivatives, contributing to safer environmental practices and policies (Zuanazzi et al., 2020).

Pharmacology and Therapeutics

In pharmacology, the exploration of natural and synthetic amino acids, including their derivatives, reveals their potential in developing new therapeutic agents. For example, mimosine, a non-protein amino acid, has shown various biological activities, such as anti-cancer and anti-inflammatory effects, indicating the therapeutic potential of amino acid derivatives in treating diverse diseases (Nguyen & Tawata, 2016).

Mechanism of Action

Target of Action

The primary target of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase, by forming an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water .

Biochemical Pathways

The compound affects the ω-transaminase reaction mechanism, which is a part of the broader transamination biochemical pathway . Transaminases are enzymes capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) . The downstream effects include the production of pyridoxamine-5′-phosphate (PMP) and the ketone product .

Pharmacokinetics

The compound’s interaction with ω-transaminase suggests that it may have good bioavailability due to its ability to form stable intermediates with the enzyme .

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . In the studied half-transamination reaction, the ketone product is kinetically favored .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the catalytic efficiency of ω-transaminase variants can be improved through molecular docking and molecular dynamics simulation . Additionally, a slightly higher half-life of certain ω-transaminase variants was validated by their lower root-mean-square fluctuation (RMSF) value of loop 134-139 compared with the wild type .

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-YCBDHFTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)